7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline
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Overview
Description
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the quinazoline core. The dioxino ring is then introduced through a series of oxidation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core, leading to different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced to the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science .
Scientific Research Applications
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-cancer activity by preventing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and biological activity.
2,3-dihydro-[1,4]-dioxino[2,3-f]quinazoline: Another similar compound with slight structural differences that can affect its reactivity and applications.
Uniqueness
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline is unique due to its specific dioxino ring fused to the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline is a compound of interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The primary biological activity of this compound derivatives is their role as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is crucial because EGFR is often overexpressed in various cancers, contributing to tumor growth and metastasis.
- Inhibition of EGFR : Research has shown that certain derivatives exhibit potent inhibitory effects on EGFR with IC50 values in the low nanomolar range. For instance, one study reported a compound with an IC50 of 1.66 nM against isolated EGFR and a GI50 of 1.99 µM against the A431 cell line, demonstrating significant anticancer potential .
Efficacy Against Cancer Cell Lines
Several studies have evaluated the anticancer efficacy of this compound derivatives against various cancer cell lines:
Compound | Cell Line | IC50 (nM) | GI50 (µM) |
---|---|---|---|
3c | A431 | 1.66 | 1.99 |
7k | MHCC97H | Not specified | Significant anti-tumor activity observed |
b1 | H358 | 2.0 | Not specified |
b1 | A549 | 6.9 | Not specified |
- Case Study : In vivo studies using xenograft models have shown that compound 7k significantly inhibited tumor growth in hepatocellular carcinoma models .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the quinazoline core can enhance biological activity. For example:
- Substituent Effects : The introduction of specific substituents at positions 6 and 7 of the quinazoline ring has been shown to increase affinity for the EGFR active site. Compounds with electron-donating groups at these positions generally exhibit improved inhibitory activity .
- Dual Inhibition : Some derivatives have also been identified as dual inhibitors targeting both c-Met and VEGFR-2 kinases, which are critical in cancer progression and angiogenesis .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline |
InChI |
InChI=1S/C10H8N2O2/c1-2-14-10-4-8-7(3-9(10)13-1)5-11-6-12-8/h3-6H,1-2H2 |
InChI Key |
UTUAHNBGIKSTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C=NC=NC3=C2 |
Origin of Product |
United States |
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